molecular formula C10H10S B14725628 Benzene, (3-butynylthio)- CAS No. 10575-06-1

Benzene, (3-butynylthio)-

Cat. No.: B14725628
CAS No.: 10575-06-1
M. Wt: 162.25 g/mol
InChI Key: ONVUXTUODGABSO-UHFFFAOYSA-N
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Description

Benzene, (3-butynylthio)-: is an organic compound with the molecular formula C10H10S It is a derivative of benzene, where a butynylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-butynylthio)- typically involves the reaction of benzene with a butynylthio compound under specific conditions. One common method is the nucleophilic substitution reaction where a butynylthio group is introduced to the benzene ring. This can be achieved using reagents such as butynylthiol and a suitable catalyst.

Industrial Production Methods: Industrial production of Benzene, (3-butynylthio)- may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification and distillation to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Benzene, (3-butynylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butynylthio group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the butynylthio group.

    Substitution: Halogenated or nitrated derivatives of Benzene, (3-butynylthio)-.

Scientific Research Applications

Chemistry: Benzene, (3-butynylthio)- is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development.

Biology and Medicine: The compound’s derivatives may have potential applications in drug development and biochemical research. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, Benzene, (3-butynylthio)- can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzene, (3-butynylthio)- involves its interaction with various molecular targets. The butynylthio group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The benzene ring provides stability and allows for further functionalization.

Molecular Targets and Pathways:

    Nucleophilic Attack: The sulfur atom in the butynylthio group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Substitution:

Comparison with Similar Compounds

  • Benzene, (3-butenylthio)-
  • Benzene, (3-propynylthio)-
  • Benzene, (3-ethynylthio)-

Uniqueness: Benzene, (3-butynylthio)- is unique due to the presence of the butynylthio group, which imparts distinct chemical properties

Properties

CAS No.

10575-06-1

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

but-3-ynylsulfanylbenzene

InChI

InChI=1S/C10H10S/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2

InChI Key

ONVUXTUODGABSO-UHFFFAOYSA-N

Canonical SMILES

C#CCCSC1=CC=CC=C1

Origin of Product

United States

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